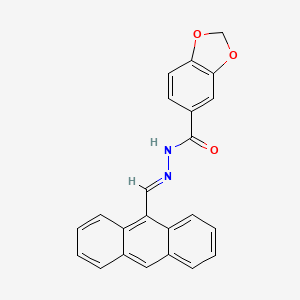

N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide often involves condensation reactions. For example, the synthesis of N′-(2-Hydroxy-3-methoxybenzylidene)-1,3-benzodioxole-5-carbohydrazide monohydrate was achieved through a condensation reaction of 1,3-benzodioxole-5-carbohydrazide and 3-methoxysalicylaldehyde in ethanol, highlighting the Schiff base formation as a critical step in synthesizing similar compounds (Chunyan Du, 2008).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of substituted benzene rings and significant intermolecular hydrogen bonding. The dihedral angle between the two substituted benzene rings in a similar compound was measured to be 12.7°, indicating a nearly planar structure conducive to π-π interactions, which could affect its physical and chemical properties (Chunyan Du, 2008).

Chemical Reactions and Properties

These compounds often engage in intermolecular N—H⋯O and O—H⋯O hydrogen bonds, forming layers parallel to the crystal plane. This structuring influences their chemical reactivity and stability, making them subjects of interest in the development of materials with specific chemical properties (Chunyan Du, 2008).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, are significantly influenced by the molecular structure and intermolecular interactions. The extensive hydrogen bonding and π-π interactions contribute to the high density and thermal stability of similar compounds, making them candidates for materials with desirable physical properties (Guojie Zhang et al., 2018).

Chemical Properties Analysis

The chemical properties, including reactivity and potential for further functionalization, are defined by the core structure and substituents of the compound. The presence of reactive sites, such as the carbohydrazide group, allows for further chemical modifications and the synthesis of derivatives with varied chemical properties (Guojie Zhang et al., 2018).

Wissenschaftliche Forschungsanwendungen

Supramolecular Chemistry and Nanotechnology

Compounds like benzene-1,3,5-tricarboxamides, which share a degree of structural complexity with "N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide," are significant in supramolecular chemistry and nanotechnology. Their self-assembly into one-dimensional, nanometer-sized structures stabilized by hydrogen bonding is leveraged in nanotechnology and polymer processing. This highlights the potential of complex organic molecules in creating highly ordered structures for material science applications (Cantekin, de Greef, & Palmans, 2012).

Medicinal Chemistry and Drug Design

The synthesis of benzazoles and their derivatives, including those with guanidine moieties, exemplifies the role of complex molecules in medicinal chemistry. These compounds are evaluated for their potential as therapeutic agents due to their diverse biological activities. This suggests that "N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide" could also have applications in drug discovery, given its structural uniqueness and potential for biological interaction (Rosales-Hernández et al., 2022).

Biomaterials and Biomedical Applications

The versatile nature of benzothiazole derivatives, which exhibit a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities, indicates the potential biomedical applications of complex molecules like "N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide." These compounds' structural features could be key to developing new treatments or biomedical materials (Kamal, Hussaini, & Malik, 2015).

Environmental Science

The study of furan derivatives from renewable carbohydrates underlines the importance of organic compounds in environmental science, particularly in the conversion of biomass to biofuels and other sustainable materials. Given the structural and reactive properties of "N'-(9-anthrylmethylene)-1,3-benzodioxole-5-carbohydrazide," research into similar compounds can provide insights into renewable energy sources and environmentally friendly material synthesis (Chernyshev, Kravchenko, & Ananikov, 2017).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used in materials science (due to the presence of the anthracene moiety), or in medicinal chemistry if it exhibits biological activity .

Eigenschaften

IUPAC Name |

N-[(E)-anthracen-9-ylmethylideneamino]-1,3-benzodioxole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16N2O3/c26-23(17-9-10-21-22(12-17)28-14-27-21)25-24-13-20-18-7-3-1-5-15(18)11-16-6-2-4-8-19(16)20/h1-13H,14H2,(H,25,26)/b24-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXOOHZWQZZMZSY-ZMOGYAJESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)NN=CC3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1OC2=C(O1)C=C(C=C2)C(=O)N/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-amino-1-cyclopropyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5572730.png)

![2-{[5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N,N-dimethylacetamide](/img/structure/B5572741.png)

![N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5572743.png)

![N-[2-({6-[(4-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]-2-pyrimidinecarboxamide](/img/structure/B5572751.png)

![2,4-dimethyl-N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5572753.png)

![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-2-iodobenzohydrazide](/img/structure/B5572758.png)

![2-(3,6-dimethylpyrazin-2-yl)-7-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5572766.png)

![N'-(2-furylmethylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B5572768.png)

![4-fluoro-N-spiro[1,3-benzodioxole-2,1'-cyclohexan]-5-ylbenzamide](/img/structure/B5572779.png)

![8-ethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5572782.png)

![N~2~-ethyl-4-[(trifluoromethyl)sulfonyl]-1,2-benzenediamine](/img/structure/B5572805.png)

![1-(2-methoxyphenyl)-N-{(3R*,4S*)-4-[(3-methyl-5-isoxazolyl)methyl]tetrahydro-3-furanyl}-1H-pyrazole-4-carboxamide](/img/structure/B5572806.png)